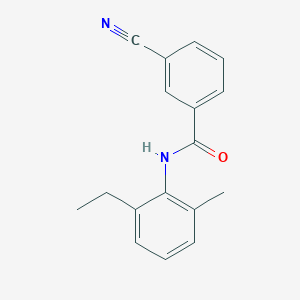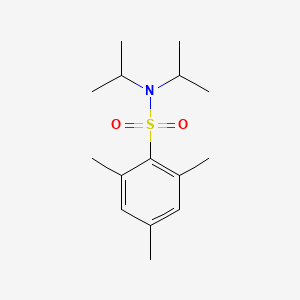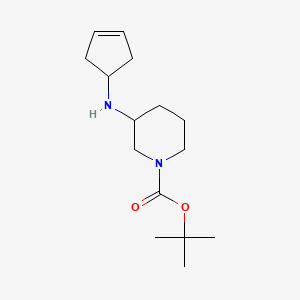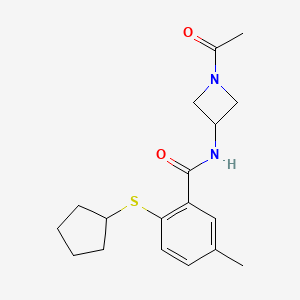
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a yellowish powder that is soluble in organic solvents like dichloromethane and dimethyl sulfoxide. This compound has drawn the attention of researchers due to its potential applications in various fields like medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with certain enzymes like PKC and GSK-3β. This compound binds to the active site of these enzymes and inhibits their activity, thereby preventing the development of various diseases like cancer, Alzheimer's disease, and diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide have been studied extensively in various in vitro and in vivo models. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its high potency and selectivity towards certain enzymes like PKC and GSK-3β. This compound has also been shown to have good solubility in organic solvents, which makes it easier to handle in lab experiments. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which requires careful optimization of the experimental conditions.
将来の方向性
There are several future directions that can be explored in the research of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide. One of the directions is the development of more potent and selective inhibitors of certain enzymes like PKC and GSK-3β, which can be used as therapeutic agents for various diseases. Another direction is the synthesis of novel organic materials using this compound as a building block, which can have potential applications in areas like optoelectronics, energy storage, and sensing. Finally, more studies can be conducted to explore the potential applications of this compound in other fields like agricultural chemistry and environmental science.
合成法
The synthesis of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide can be achieved through various methods. One of the most common methods involves the reaction of 2-ethyl-6-methylaniline with phosgene to form 2-ethyl-6-methylphenyl isocyanate, which is then reacted with 3-cyanobenzoic acid to form the final product. Another method involves the reaction of 2-ethyl-6-methylaniline with cyanogen bromide to form 2-ethyl-6-methylphenyl cyanamide, which is then reacted with 3-bromobenzoic acid to form the final product.
科学的研究の応用
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide has been the subject of various scientific research studies due to its potential applications in different fields. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes like protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in the development of various diseases like cancer, Alzheimer's disease, and diabetes. In material science, this compound has been used as a building block for the synthesis of various organic materials like liquid crystals, polymers, and dendrimers. In organic synthesis, this compound has been used as a starting material for the synthesis of other benzamide derivatives.
特性
IUPAC Name |
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-14-8-4-6-12(2)16(14)19-17(20)15-9-5-7-13(10-15)11-18/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCRFRQJJMPWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)




![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)

![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)
![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)